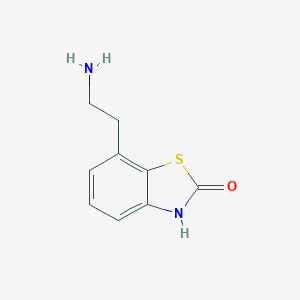
7-(2-Amino-ethyl)-3H-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Amino-ethyl)-3H-benzothiazol-2-one, also known as AEBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the benzothiazole family and has a unique structure that makes it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may exert its effects by binding to specific targets in the body, such as enzymes or receptors. This binding may then lead to a cascade of biochemical reactions that ultimately result in the observed biological effects.
Biochemische Und Physiologische Effekte
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one can inhibit the activity of certain enzymes and receptors, which may contribute to its antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 7-(2-Amino-ethyl)-3H-benzothiazol-2-one. One area of interest is its potential as a drug target for various diseases. Further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Another area of interest is its potential as a fluorescent probe for imaging studies. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging various biological processes.
In conclusion, 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological and pharmacological activities and has been found to inhibit the activity of certain enzymes and receptors. While there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments, it has several advantages and holds promise for future research in drug development and imaging studies.
Synthesemethoden
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves the reaction between 2-aminobenzothiazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield 7-(2-Amino-ethyl)-3H-benzothiazol-2-one.
Wissenschaftliche Forschungsanwendungen
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological and pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug target for various diseases.
Eigenschaften
CAS-Nummer |
108773-10-0 |
|---|---|
Produktname |
7-(2-Amino-ethyl)-3H-benzothiazol-2-one |
Molekularformel |
C9H10N2OS |
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
InChI-Schlüssel |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Synonyme |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



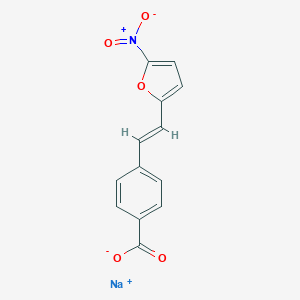
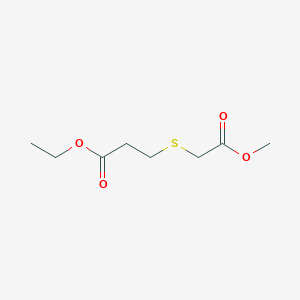
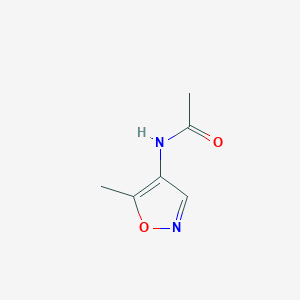


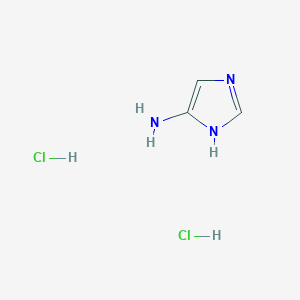

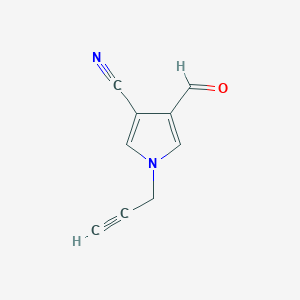
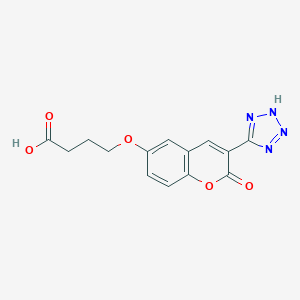
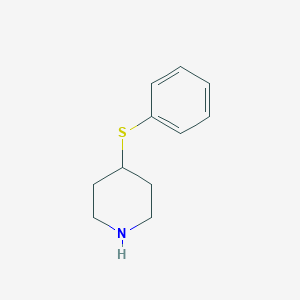
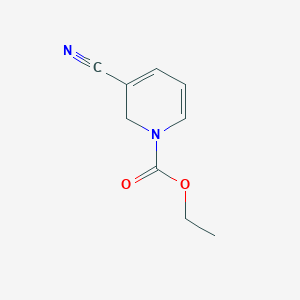
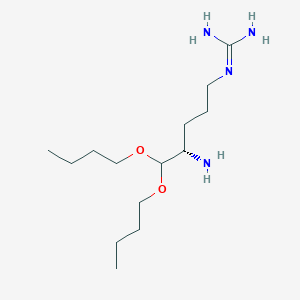
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)